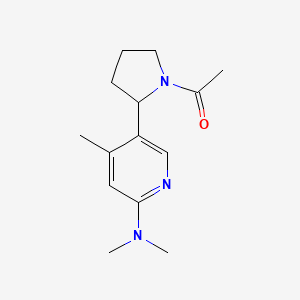

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C14H21N3O/c1-10-8-14(16(3)4)15-9-12(10)13-6-5-7-17(13)11(2)18/h8-9,13H,5-7H2,1-4H3 |

InChI Key |

AOLUHJBEGLNLGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C(=O)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of a pyrrolidine derivative with a dimethylamino-substituted pyridine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Corresponding amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives with Varied Amino Groups

(a) 1-(2-(6-(Diethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

- Molecular Formula : C₁₅H₂₃N₃O

- Molecular Weight : 261.36 g/mol

- CAS No.: 1352536-32-3 .

Key Differences :

- Amino Group: Diethylamino vs. dimethylamino.

(b) 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.30 g/mol

- CAS No.: Not explicitly listed () .

Key Differences :

Pyridine Derivatives with Sulfonyl or Heterocyclic Moieties

(a) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

- Molecular Formula: C₁₆H₁₇NO₃S

- Molecular Weight : 303.38 g/mol

- CAS No.: 221615-75-4 () .

Key Differences :

- Functional Group: Methylsulfonylphenyl-ethanone vs. pyrrolidine-linked ethanone.

- Impact: The sulfonyl group enhances solubility in aqueous media but may limit blood-brain barrier penetration compared to the pyrrolidine-dimethylamino system .

(b) [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

Data Table: Structural and Physicochemical Comparison

Research Implications and Structural Trends

- Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings alter conformational flexibility, impacting target engagement. Piperidine derivatives () may adopt chair conformations favorable for binding .

- Electron-Donating vs. Withdrawing Groups: Dimethylamino (electron-donating) enhances pyridine basicity, while methoxy or sulfonyl groups (electron-withdrawing) reduce it, affecting solubility and reactivity .

Biological Activity

The compound 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone , also known as (2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring, a pyrrolidine moiety, and a phenyl group, suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 309.4 g/mol. The presence of the dimethylamino group enhances its basicity and may influence its solubility and reactivity in biological systems .

Table 1: Structural Features

| Structural Feature | Description |

|---|---|

| Pyridine Ring | Contributes to electron delocalization and potential interactions with biological targets. |

| Pyrrolidine Moiety | Provides flexibility in molecular conformation, affecting binding affinity. |

| Dimethylamino Group | Enhances solubility and may influence pharmacokinetics. |

Antimicrobial Properties

Recent studies have suggested that compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, pyrrolidine derivatives have demonstrated significant inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| Compound C | Bacillus mycoides | 0.0098 |

Cytotoxicity and Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. For example, studies on related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity . In one study, a derivative exhibited better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of electron-donating or withdrawing groups can significantly affect its interaction with biological targets. For instance, modifications on the pyridine ring have been shown to enhance antibacterial activity by optimizing binding interactions with bacterial enzymes .

Case Study 1: Antibacterial Efficacy

A recent study evaluated several pyrrolidine derivatives for their antibacterial properties. The results indicated that compounds with specific substitutions on the piperidine ring displayed enhanced activity against Gram-positive and Gram-negative bacteria . The study highlighted that the incorporation of halogen substituents could improve bioactivity.

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, derivatives of piperidine were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications led to increased apoptosis induction in cancer cells compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.